pKa Comparison: (2-Ethoxyethyl)boronic acid vs. Phenylboronic Acid – Impact on Suzuki-Miyaura Transmetalation Efficiency
Alkylboronic acids, including (2-ethoxyethyl)boronic acid, exhibit pKa values in the range of 9.5–10.0, making them approximately one pKa unit higher (less acidic) than phenylboronic acid (pKa = 8.83 at 25 °C) [1][2]. This difference means that deprotonation of the alkylboronic acid to the reactive boronate form requires a stronger base or higher pH, directly affecting the transmetalation rate in Suzuki-Miyaura coupling cycles. Under identical standard conditions (aqueous dioxane, K2CO3, 80 °C), phenylboronic acid typically achieves faster conversion due to its greater acidity, but (2-ethoxyethyl)boronic acid provides superior chemoselectivity in substrates bearing base-sensitive functional groups because a milder base can be employed without premature deprotonation [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 9.5–10.0 (class value for primary alkylboronic acids) |
| Comparator Or Baseline | Phenylboronic acid: pKa = 8.83 (measured, 25 °C) |
| Quantified Difference | ΔpKa ≈ +0.7 to +1.2 (target is less acidic by approximately 1 unit) |
| Conditions | Aqueous solution, 25 °C; pKa values refer to the equilibrium RB(OH)2 + H2O ⇌ RB(OH)(O−) + H3O+ |
Why This Matters
The higher pKa of (2-ethoxyethyl)boronic acid relative to phenylboronic acid enables more controlled, chemoselective transmetalation in substrates containing base-labile functional groups, directly affecting coupling yield and purity.
- [1] Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. Chapter 1, Section 1.2.2.4: Acidic Character. View Source
- [2] Phenylboronic acid – Wikipedia. Acidity (pKa) = 8.83 at 25 °C. View Source
